1H-Pyrrole-2-acetonitrile, 1-methyl-
Overview
Description
“1H-Pyrrole-2-acetonitrile, 1-methyl-” is a chemical compound with the molecular formula C7H8N2 . It is also known by other names such as N-Methylpyrrole-2-acetonitrile and 1-Methyl-2-pyrroleacetonitrile .
Molecular Structure Analysis
The molecular structure of “1H-Pyrrole-2-acetonitrile, 1-methyl-” can be represented by the InChI stringInChI=1S/C7H8N2/c1-9-6-2-3-7(9)4-5-8/h2-3,6H,4H2,1H3
. The compound has a molecular weight of 120.15 g/mol . Chemical Reactions Analysis
While specific chemical reactions involving “1H-Pyrrole-2-acetonitrile, 1-methyl-” are not detailed in the literature, pyrrole compounds are known to undergo a variety of reactions, including electrophilic addition .Physical and Chemical Properties Analysis
“1H-Pyrrole-2-acetonitrile, 1-methyl-” has a molecular weight of 120.15 g/mol . It has a XLogP3-AA value of 0.4, indicating its relative hydrophobicity . The compound has no hydrogen bond donors and one hydrogen bond acceptor .Scientific Research Applications
Electrocatalytic Applications
1H-Pyrrole-2-acetonitrile, 1-methyl- and its derivatives have been explored for their potential in electrocatalytic applications. For instance, the synthesis and electrochemical behavior of polypyrrole cobalt(II) Schiff-base complexes were investigated, demonstrating their catalytic activity in the electroreduction of both oxygen and CO2 (Losada et al., 1995).
NMR Signal Enhancement
The compound has been used in strategies for hyperpolarization, specifically in NMR signal enhancement. A study reported significant signal enhancement for acetonitrile in NMR studies, demonstrating the potential of 1H-Pyrrole-2-acetonitrile, 1-methyl- in improving NMR spectroscopy sensitivity (Mewis et al., 2014).
Polymer Film Formation
Research has shown that electropolymerization of derivatives of this compound can produce conducting polymers with properties similar to substituted poly(pyrroles). These findings indicate its use in developing new materials with specific electrochemical properties (Neil, Garrard, & Partridge, 1993).
Sensor Development
The compound has been incorporated into the development of new electrochemical sensors. For instance, a study demonstrated the use of ferrocene-substituted calix[4]pyrrole for detecting anions, highlighting its potential in sensor technology (Gale et al., 2001).
Environmental Applications
A calix[4]pyrrole derivative was synthesized to interact with polluting ions like fluoride and mercury in dipolar aprotic solvents. This application is crucial in environmental science for detecting and extracting hazardous substances (de Namor & Khalife, 2008).
Organic Synthesis
The compound plays a role in organic synthesis, as seen in the synthesis of new 3-cyanoacetamide pyrrole and 3-acetonitrile pyrrole derivatives. Such reactions are important for creating novel organic compounds with potential applications in various fields (Bayat, Nasri, & Notash, 2017).
Properties
IUPAC Name |
2-(1-methylpyrrol-2-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-9-6-2-3-7(9)4-5-8/h2-3,6H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSYAUHHRKAPHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2066989 | |
Record name | 1H-Pyrrole-2-acetonitrile, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2066989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24437-41-0 | |
Record name | 1-Methyl-1H-pyrrole-2-acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24437-41-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrole-2-acetonitrile, 1-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024437410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrrole-2-acetonitrile, 1-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Pyrrole-2-acetonitrile, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2066989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methylpyrrol-2-ylacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.028 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Methylpyrrole-2-acetonitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NKM27KEV3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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